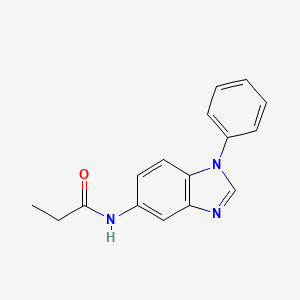
N-(1-phenyl-1H-benzimidazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-phenyl-1H-benzimidazol-5-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a benzimidazole derivative and is commonly referred to as PBA or PBP. It has been synthesized using various methods and has shown promising results in scientific research applications.
作用機序
The mechanism of action of PBA is not well understood. However, it is believed that PBA interacts with metal ions such as zinc and copper. PBA can form a stable complex with these metal ions, leading to changes in their physicochemical properties. PBA has also been shown to inhibit the activity of certain enzymes that require metal ions for their function.
Biochemical and Physiological Effects:
PBA has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties and can scavenge free radicals. PBA has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, PBA has been shown to have neuroprotective effects and can protect neurons from oxidative stress-induced damage.
実験室実験の利点と制限
One of the advantages of using PBA in lab experiments is its high selectivity towards metal ions such as zinc and copper. PBA can also be easily synthesized using simple methods. However, one of the limitations of using PBA is its low solubility in water, which can affect its bioavailability and limit its use in certain applications.
将来の方向性
There are several future directions for research on PBA. One potential application is the development of PBA-based sensors for the detection of metal ions in biological samples. Another potential direction is the use of PBA in the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, the use of PBA in the development of new materials such as PBA-based polymers and PBA-modified nanoparticles can also be explored.
合成法
PBA can be synthesized using various methods, including the reaction of 5-phenyl-1H-benzimidazole with propanoyl chloride in the presence of a base like triethylamine. Another method involves the reaction of 5-phenyl-1H-benzimidazole with propanoic acid in the presence of a dehydrating agent like thionyl chloride. The yield of PBA using these methods is around 60-70%.
科学的研究の応用
PBA has shown promising results in various scientific research applications. It has been used as a fluorescent probe to detect zinc ions in cells. PBA has also been used as a chelating agent to remove heavy metal ions from wastewater. In addition, PBA has been used in the synthesis of other compounds such as PBA-based polymers and PBA-modified nanoparticles.
特性
IUPAC Name |
N-(1-phenylbenzimidazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-2-16(20)18-12-8-9-15-14(10-12)17-11-19(15)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJZMKCENQXXTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(C=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenyl-1H-benzimidazol-5-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5753182.png)






![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide](/img/structure/B5753218.png)

![N-isobutyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5753226.png)

![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5753236.png)
![1'-allyl-6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5753240.png)
![5-methyl-4-[(4-methylphenoxy)methyl]-N-phenyl-2-furamide](/img/structure/B5753253.png)